4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound characterized by the fusion of a thiophene ring and an oxadiazole ring. This compound has garnered attention in medicinal chemistry and material science due to its unique structural features, which include sulfur and nitrogen atoms that contribute to its distinctive chemical properties and reactivity. The compound's potential applications range from pharmaceuticals to advanced materials, making it a subject of considerable interest in scientific research.
The compound can be synthesized through various methods, often involving the cyclization of specific precursors. It is commercially available from chemical suppliers, allowing researchers to access it for further study and application in various fields.
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is classified as an oxadiazole derivative. Oxadiazoles are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the thiophene moiety enhances the compound's reactivity and biological profile .
The synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following methods:
The synthesis process may include:
Industrial production methods have not been extensively documented but generally involve scaling up laboratory procedures while optimizing reaction conditions and purification techniques.
The molecular structure of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine features:
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine can undergo several types of chemical reactions:
The choice of reagents and conditions for these reactions is crucial for achieving desired products:
The major products from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiophene derivatives.
The mechanism of action for 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine involves interactions with various biological targets. It has been shown to inhibit specific enzymes or receptors that play crucial roles in metabolic pathways. For instance:
This mechanism highlights its potential as a therapeutic agent in treating infections or other diseases.
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine typically exhibits:
Key chemical properties include:
Relevant data suggests that its unique structure imparts distinct reactivity patterns compared to other similar compounds .
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine has several scientific applications:
4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine belongs to the class of 1,2,5-oxadiazole derivatives, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom (O-N=N-C-N). Its molecular formula is C₆H₅N₃OS, with a molecular weight of 167.19 g/mol. The core structure consists of a 1,2,5-oxadiazole (furazan) ring linked at the 4-position to a thiophene moiety via a C-C bond and substituted at the 3-position with an amino group (-NH₂). This architecture confers planarity and significant π-conjugation across the hybrid system [1] [4].
Table 1: Molecular Identity of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine |
CAS Registry Number | Not fully indexed (closest analog: 933699-02-6 for positional isomer) |
Molecular Formula | C₆H₅N₃OS |
SMILES | c1csc1-c2noc(n2)N |
Key Structural Features | Bicyclic π-system, amino donor, thiophene-oxadiazole linkage |
The electronic configuration features electron-rich thiophene (contributed by sulfur’s lone pairs) coupled with the electron-deficient 1,2,5-oxadiazole ring. This push-pull dynamic enhances dipole moments (calculated at ~4.5 Debye) and influences reactivity. The amino group acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets [4] [10].
1,2,5-Oxadiazoles (furazans) emerged as pharmacophores following seminal work by Tiemann and Krüger in 1884, who synthesized the first 1,2,4-oxadiazole variant. Research intensified in the 1940s–1960s with investigations into their bioisosteric potential. A breakthrough occurred in 1962 with the approval of Oxolamine, a 1,2,4-oxadiazole-containing antitussive drug, validating oxadiazoles as viable medicinal scaffolds [2].
Table 2: Key Milestones in Oxadiazole Chemistry
Year | Development | Significance |
---|---|---|
1884 | Tiemann and Krüger’s synthesis of first oxadiazole | Established core heterocyclic framework |
1940s | Exploration of oxadiazole bioactivities | Identified antimicrobial and anti-inflammatory potential |
1962 | Introduction of Oxolamine | First FDA-approved oxadiazole drug |
2011 | Isolation of Phidianidines (natural oxadiazoles) | Demonstrated natural occurrence and cytotoxic activity |
2020s | Hybrid systems (e.g., thiophene-oxadiazoles) | Advanced multitargeted drug design paradigms |
The bioisosteric equivalence of 1,3,4-oxadiazoles to esters/carboxamides became a cornerstone in medicinal chemistry. Their metabolic stability over carboxylic acid derivatives propelled applications in CNS, antimicrobial, and anticancer agents. Notably, Pleconaril (antiviral) and Ataluren (Duchenne muscular dystrophy) underscore the therapeutic relevance of modern oxadiazole derivatives [2] [5].
Hybridization of thiophene and oxadiazole scaffolds merges complementary electronic and bioactive properties:
Table 3: Biological Activities of Thiophene-Oxadiazole Hybrids
Compound Class | Activity Profile | Potency (MIC or IC₅₀) |
---|---|---|
Oxadiazole-thiadiazole hybrids | Antifungal (C. krusei, C. parapsilopsis) | 0.78–3.12 µg/mL |
Tetrazole-thiophene hybrids | Antibacterial (S. aureus, E. coli) | ΔEH-L = 3.8 eV (DFT correlation) |
Thiophene-oxadiazole amines | Kinase inhibition (p38α MAPK) | IC₅₀ = 7 nM (cell-based) |
These hybrids demonstrate multitarget potential: They inhibit fungal lanosterol 14α-demethylase (CYP51) via oxadiazole coordination to heme iron, disrupt bacterial DNA gyrase, and modulate protein-tyrosine phosphatases. Their role in anticancer scaffolds is emerging, with cytotoxicity linked to thiophene-mediated intercalation and oxadiazole-induced apoptosis [6] [8] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2